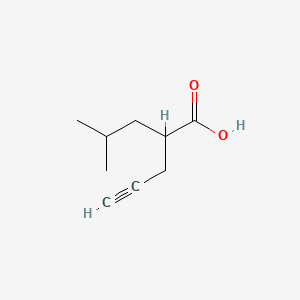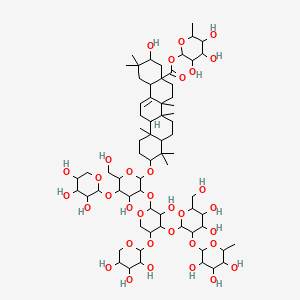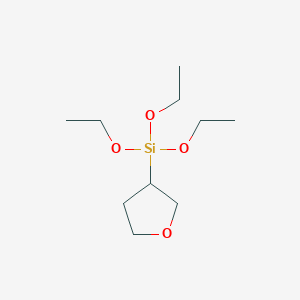
Triethoxy(oxolan-3-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C9H20O4Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to form strong bonds with silica surfaces, making it useful in the production of coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silane bond.
Industrial Production Methods
In industrial settings, this compound is produced using high-purity silane preparation methods. These methods involve the use of advanced purification techniques to ensure the final product is free from impurities that could affect its performance in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(oxolan-3-yl)silane undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to an unsaturated substrate, such as an alkene or alkyne, in the presence of a catalyst.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Catalysts: Cobalt(II) chloride, rhodium catalysts, and copper catalysts are commonly used in reactions involving this compound.
Solvents: Organic solvents, such as toluene and tetrahydrofuran, are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds that are used in coatings, adhesives, and sealants .
Wissenschaftliche Forschungsanwendungen
Triethoxy(oxolan-3-yl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a reducing agent in hydrosilylation reactions.
Medicine: It is used in the development of drug delivery systems and as a surface modifier for biomedical implants.
Wirkmechanismus
The mechanism of action of triethoxy(oxolan-3-yl)silane involves the formation of strong covalent bonds with silica surfaces. The compound undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds. These siloxane bonds provide the compound with its adhesive and sealant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar to triethoxy(oxolan-3-yl)silane, triethoxysilane is used in hydrosilylation reactions and as a reducing agent.
Phenyltriethoxysilane: This compound is used in the production of coatings and adhesives, similar to this compound.
Aminopropyltriethoxysilane: Used in the preparation of molecularly imprinted polymers and as a surface modifier for biomedical applications.
Uniqueness
This compound is unique due to its ability to form strong bonds with silica surfaces and its versatility in various chemical reactions. Its specific structure allows it to be used in a wide range of applications, from industrial coatings to biomedical implants .
Eigenschaften
CAS-Nummer |
158069-54-6 |
|---|---|
Molekularformel |
C10H22O4Si |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
triethoxy(oxolan-3-yl)silane |
InChI |
InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
FFVSRBTUFFJLBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1CCOC1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


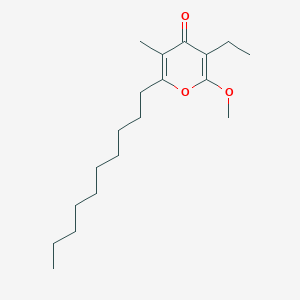
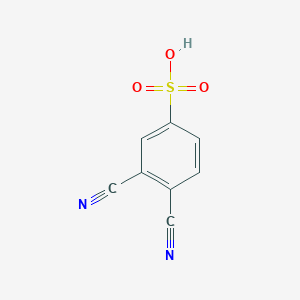
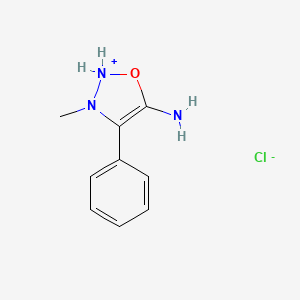
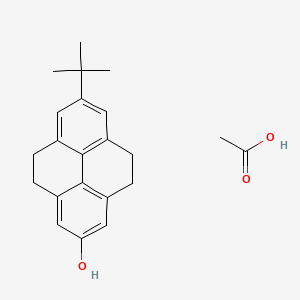
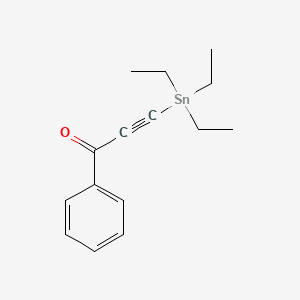
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
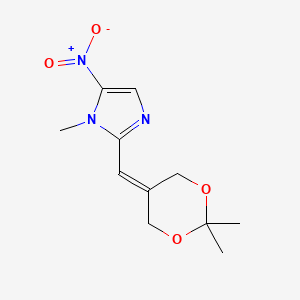
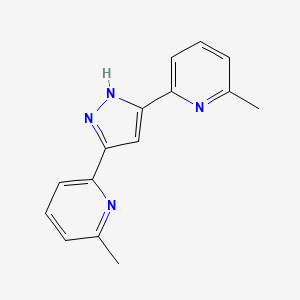
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
